

8-Methyl-2-(trifluoromethyl)quinolin-4-ol

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	8-Methyl-2-(trifluoromethyl)quinolin-4-ol
Cat. No.:	B156279

[Get Quote](#)

An In-depth Technical Guide to **8-Methyl-2-(trifluoromethyl)quinolin-4-ol**: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **8-Methyl-2-(trifluoromethyl)quinolin-4-ol**, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, detail its synthesis and characterization, and explore its potential within the landscape of medicinal chemistry.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.^{[1][2][3]} Its versatile structure is found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.^{[1][4][5]} The strategic functionalization of the quinoline core is a key approach in the development of novel therapeutic agents.

The introduction of a trifluoromethyl (-CF₃) group, in particular, has become a pivotal strategy in drug design.^{[6][7]} This is due to the unique electronic properties of the -CF₃ group, which

can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[6][7]} When combined with other substituents, such as the methyl group in **8-Methyl-2-(trifluoromethyl)quinolin-4-ol**, these modifications can fine-tune the pharmacological profile of the parent quinoline molecule, making it a compelling candidate for further investigation.

Molecular Structure and Physicochemical Properties

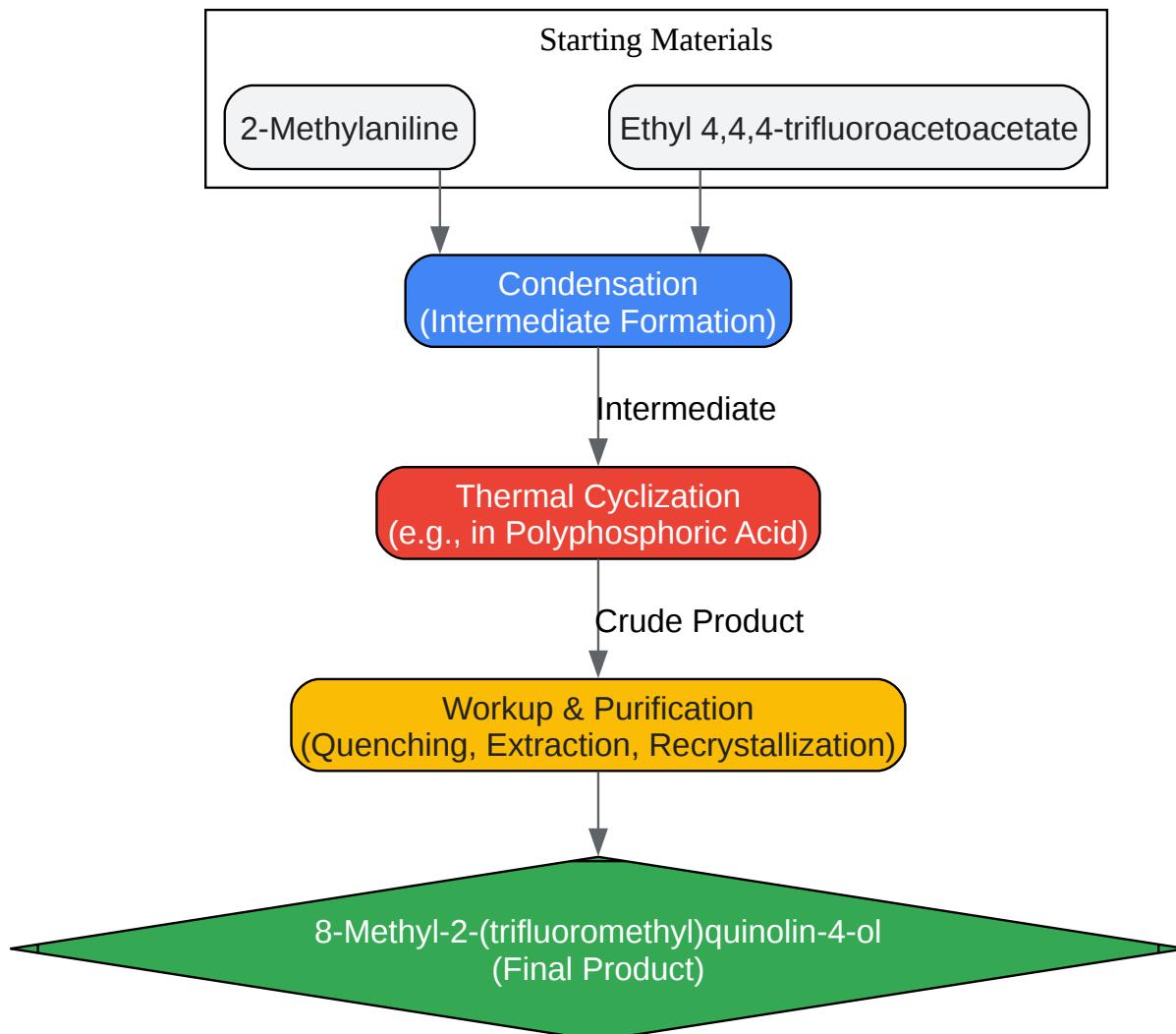
The definitive molecular structure of **8-Methyl-2-(trifluoromethyl)quinolin-4-ol** is characterized by a quinoline core substituted with a methyl group at position 8, a trifluoromethyl group at position 2, and a hydroxyl group at position 4. The molecule exists in tautomeric equilibrium between the phenol (quinolin-4-ol) form and the ketone (quinolin-4-one) form.

Table 1: Physicochemical Properties of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ F ₃ NO	[8][9]
Molecular Weight	227.18 g/mol	[8]
IUPAC Name	8-methyl-2-(trifluoromethyl)quinolin-4-ol	[8]
CAS Number	1701-19-5	[8][9]
Canonical SMILES	CC1=C2C(=CC=C1)C(=O)C=C(N2)C(F)(F)F	[8]
Melting Point	131 °C (calculated)	[9]
Boiling Point	362.65 °C (calculated)	[9]

Structural Influences of Substituents:

- 2-(Trifluoromethyl) Group: This strongly electron-withdrawing group significantly impacts the electronic distribution of the pyridine ring. It enhances the acidity of the N-H proton in the


quinolone tautomer and increases the molecule's lipophilicity, which can improve cell membrane permeability.[\[6\]](#)

- 4-Hydroxyl Group: This group is crucial for the compound's tautomerism and acts as both a hydrogen bond donor and acceptor, influencing solubility and interactions with biological targets. Its conversion to a carbonyl group in the quinolone form is essential for certain biological activities.[\[10\]](#)
- 8-Methyl Group: The placement of the methyl group on the benzene ring can influence the molecule's overall conformation and metabolic profile. It can introduce steric hindrance that may affect binding to target proteins and can also be a site for metabolic oxidation.

Synthesis and Spectroscopic Characterization

The synthesis of 4-quinolinol derivatives is often achieved through cyclization reactions. A common and effective method is the Conrad-Limpach synthesis or a variation thereof, which involves the condensation of an aniline with a β -ketoester followed by thermal cyclization. For **8-Methyl-2-(trifluoromethyl)quinolin-4-ol**, a plausible approach involves the reaction of 2-methylaniline with ethyl 4,4,4-trifluoroacetoacetate.

Workflow for the Synthesis of **8-Methyl-2-(trifluoromethyl)quinolin-4-ol**

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

- Step 1: Condensation: In a round-bottom flask, equimolar amounts of 2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate are mixed. A catalytic amount of acid (e.g., acetic acid) can be added. The mixture is heated (e.g., at 100-120°C) for 2-4 hours to form the intermediate enamine. The reaction progress is monitored by Thin Layer Chromatography (TLC).

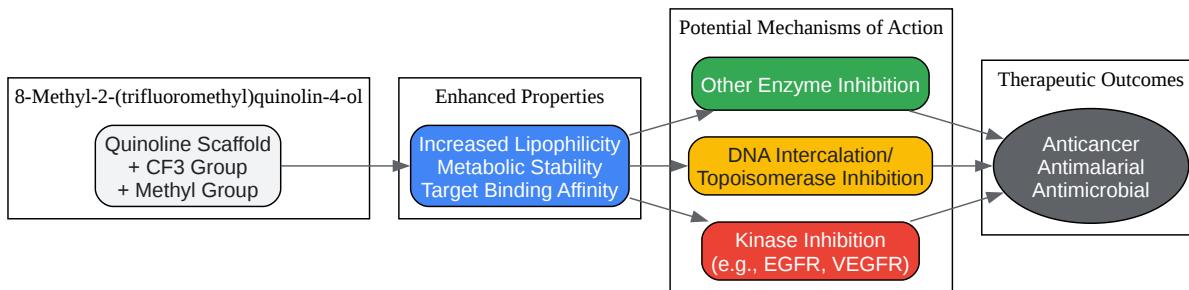
- Step 2: Cyclization: The intermediate from Step 1 is added to a pre-heated high-boiling point solvent or acid catalyst, such as polyphosphoric acid or Dowtherm A, at a high temperature (typically 200-250°C).[11] The mixture is stirred for 1-3 hours to effect the cyclization.
- Step 3: Workup and Purification: After cooling, the reaction mixture is carefully poured into a large volume of ice water or a basic solution (e.g., sodium bicarbonate) to precipitate the crude product.[11] The solid is collected by vacuum filtration, washed with water, and then dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield pure **8-Methyl-2-(trifluoromethyl)quinolin-4-ol**.

Spectroscopic Confirmation

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

Technique	Expected Key Signals
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons on the quinoline ring (typically δ 7.0-8.5 ppm).- A singlet for the methyl group protons (δ ~2.5 ppm).- A singlet for the vinyl proton at position 3 (δ ~6.0-6.5 ppm).-A broad singlet for the N-H proton (quinolone form) or O-H proton (quinolinol form), which may be exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Resonances for the quinoline ring carbons (δ 110-150 ppm).- A signal for the carbonyl carbon (C4) in the quinolone form (δ ~170-180 ppm).- A quartet for the -CF₃ carbon due to C-F coupling.- A signal for the methyl carbon (δ ~15-25 ppm).
¹⁹ F NMR	<ul style="list-style-type: none">- A sharp singlet for the -CF₃ group, typically observed around δ -60 to -70 ppm (relative to CFCI₃).[12]
IR (KBr)	<ul style="list-style-type: none">- A broad O-H or N-H stretching band (3200-3500 cm⁻¹).- C=O stretching vibration for the quinolone tautomer (~1650 cm⁻¹).- C=C and C=N stretching vibrations in the aromatic region (1500-1620 cm⁻¹).[13]- Strong C-F stretching bands (1100-1300 cm⁻¹).
Mass Spec (HRMS)	<ul style="list-style-type: none">- Calculation of the exact mass of the molecular ion [M+H]⁺ to confirm the elemental composition C₁₁H₈F₃NO.


Potential Applications and Biological Relevance

Quinoline derivatives are known to exert their biological effects through various mechanisms, making them valuable scaffolds in drug discovery.[3][14] The inclusion of the trifluoromethyl group often enhances these activities.

Therapeutic Potential

- **Anticancer Activity:** Many quinoline derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in cancer cell proliferation and angiogenesis.[3] The trifluoromethyl group can improve the binding affinity to the kinase active site.
- **Antimalarial Activity:** The quinoline core is famous for its role in antimalarial drugs like chloroquine.[1] Trifluoromethylated quinolines have shown potent activity against drug-resistant strains of *Plasmodium falciparum*.[1]
- **Antimicrobial and Antiviral Activity:** The quinoline scaffold is present in numerous antibacterial and antiviral agents.[2][4] The lipophilicity imparted by the $-CF_3$ group can facilitate penetration through microbial cell walls.

Logical Framework for Quinoline-Based Drug Action

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem-casts.com [chem-casts.com]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicultural Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-Methyl-2-(trifluoromethyl)quinolin-4-ol molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156279#8-methyl-2-trifluoromethyl-quinolin-4-ol-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com